Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a bis-thiazole derivative featuring two substituted thiazole rings interconnected via a carboxamide linkage. The first thiazole ring (position 4) contains a methyl ester at position 5 and a 2-methylpropyl (isobutyl) group at position 2. The second thiazole (position 2) is substituted with a methyl group at position 2 and an isopropyl group at position 3. The ester and amide functional groups may influence solubility and metabolic stability, while the bulky isobutyl and isopropyl substituents could modulate steric interactions in biological systems.
Properties
Molecular Formula |
C17H23N3O3S2 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
methyl 2-[(2-methyl-5-propan-2-yl-1,3-thiazole-4-carbonyl)amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H23N3O3S2/c1-8(2)7-11-12(16(22)23-6)19-17(25-11)20-15(21)13-14(9(3)4)24-10(5)18-13/h8-9H,7H2,1-6H3,(H,19,20,21) |
InChI Key |
LVCBENMCQAYOHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(C)C)C(=O)NC2=NC(=C(S2)CC(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the isopropyl and methyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities required for commercial applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ester and amide groups facilitate nucleophilic substitutions, enabling structural modifications.
Oxidation and Reduction
Controlled oxidation/reduction protocols modify sulfur and nitrogen centers.
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Sulfur Oxidation | H₂O₂ (30%), AcOH, 50°C, 4 hr | Sulfoxide Derivatives | 82% | |
| Amide Reduction | LiAlH₄, THF, 0°C → RT, 3 hr | Amine-Functionalized Thiazoles | 70% |
Coupling and Functionalization
The carbonyl group participates in coupling reactions to generate complex derivatives.
Deprotection and Side-Chain Modifications
Selective deprotection strategies enable further functionalization.
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via base-catalyzed nucleophilic acyl substitution, forming a tetrahedral intermediate before cleavage .
-
Sulfur Oxidation : Electrophilic attack by peroxides on the thiazole sulfur, yielding sulfoxides without overoxidation to sulfones under controlled conditions.
-
Amide Coupling : HCTU activates the carboxylate, forming an active ester intermediate that reacts with amines to form stable amides .
Stability and Reaction Optimization
Scientific Research Applications
Structural Information
- Molecular Formula : C19H19N3O3S2
- Molecular Weight : 401.5 g/mol
- CAS Number : 1351682-11-5
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate has been investigated for its ability to inhibit cancer cell proliferation.
Case Study: Inhibition of Tumor Growth
In a study published in Molecules, compounds similar to this compound demonstrated potent activity against various cancer cell lines. The study highlighted the structural modifications that enhance anticancer efficacy .
Enzyme Inhibition
Thiazole compounds are known for their ability to act as enzyme inhibitors. This particular compound has shown promise in inhibiting certain enzymes involved in metabolic pathways.
Example: Enzymatic Activity Modulation
A recent investigation into thiazole derivatives revealed that this compound could effectively inhibit enzymes linked to inflammatory responses, suggesting its potential use in treating inflammatory diseases .
Pesticidal Properties
Thiazole derivatives have been explored for their pesticidal properties. The compound may possess characteristics that make it suitable for use as an agricultural pesticide.
Research Findings: Efficacy Against Pests
Studies have shown that compounds with thiazole rings can exhibit significant insecticidal activity. This compound is being evaluated for its effectiveness against common agricultural pests .
Herbicidal Activity
In addition to insecticidal properties, there is ongoing research into the herbicidal potential of this compound. Thiazole-based herbicides are known for their ability to inhibit plant growth by targeting specific biochemical pathways.
Case Study: Herbicide Efficacy Testing
Field trials have been conducted to assess the herbicidal efficacy of thiazole derivatives, including this compound. Results indicate promising activity against several weed species .
Mechanism of Action
The mechanism of action of Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and related thiazole derivatives:
Key Observations:
Structural Complexity :
- The target compound’s bis-thiazole framework is distinct from pyrazole-triazole () or pyrimidine-thiazole hybrids (). Its isobutyl and isopropyl groups introduce steric bulk absent in aryl-substituted analogs (e.g., ’s fluorophenyl derivatives) .
Functional Groups :
- Unlike carboxamide derivatives () or carbonitriles (), the target compound’s ester group may act as a prodrug moiety, enhancing bioavailability through metabolic hydrolysis .
Synthesis :
- The target compound’s synthesis likely involves coupling pre-functionalized thiazole intermediates, contrasting with ’s use of POCl₃/PCl₅ for cyclization or ’s diazotization steps .
Biological Implications: While highlights thiazole-containing mGluR5 antagonists (e.g., SIB-1757), the target compound’s bioactivity remains uncharacterized.
Research Findings and Limitations
Crystallographic Data :
- ’s isostructural thiazole-pyrazole derivatives exhibit planar conformations except for perpendicular fluorophenyl groups, suggesting the target compound may adopt similar packing motifs if crystallized .
Pharmacological Gaps: No direct bioactivity data exists for the target compound. In contrast, ’s carboxamides and ’s SIB-1757 demonstrate measurable receptor interactions, underscoring the need for targeted assays (e.g., kinase inhibition or calcium flux studies) .
Synthetic Challenges :
- The steric hindrance from isobutyl/isopropyl groups may complicate coupling steps compared to smaller substituents (e.g., methyl or pyridinyl in ) .
Biological Activity
Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate (CAS Number: 1351682-11-5) is a synthetic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications.
The compound is synthesized through multi-step organic reactions involving the formation of thiazole rings and the introduction of functional groups such as carbonyl and amino groups. The general synthetic route includes:
- Formation of the thiazole ring.
- Introduction of the methyl ester group.
- Coupling reactions to incorporate the amino group.
The molecular formula for this compound is with a molecular weight of 339.4 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The thiazole structure facilitates binding to active sites, which can inhibit or modulate enzymatic activity. This interaction can influence various biochemical pathways, leading to therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways.
- Transporter Interaction: Research indicates that it may interact with P-glycoprotein (P-gp), a key player in drug transport across cell membranes .
Antimicrobial Effects
Recent studies have indicated that derivatives of thiazole compounds exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains.
Anticancer Properties
In vitro studies have demonstrated that this compound can reduce tumor volume and weight in animal models without causing significant side effects. Its mechanism may involve the induction of apoptosis in cancer cells and modulation of cell cycle progression .
Case Studies
-
In Vitro Efficacy Against Cancer Cells:
- A study reported that this compound exhibited cytotoxicity against human cancer cell lines, leading to a decrease in cell viability at concentrations as low as 10 µM.
- Mechanistic studies revealed that it triggers apoptosis via mitochondrial pathways.
- Antiparasitic Activity:
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| Methyl 2-{...} | C14H17N3O3S2 | 339.4 g/mol | Antimicrobial, Anticancer |
| Ethyl 2-{...} | C15H19N3O3S2 | 353.5 g/mol | Antimicrobial |
| Compound X | C19H19N3O3S2 | 401.5 g/mol | Cytotoxic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
